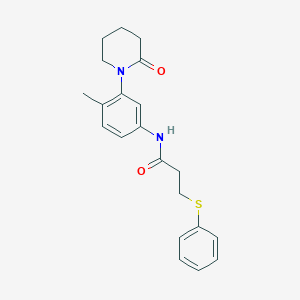
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C21H24N2O2S and its molecular weight is 368.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(phenylthio)propanamide, known by its CAS number 545445-44-1, is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H25N3O2S
- Molecular Weight : 355.43 g/mol
- SMILES Notation : C1CCN(C2=CC=C(C=C2)N3CCC=C(C3=O)N4CCOCC4)C(=O)C1
The compound exhibits several biological activities that can be attributed to its structural components. The presence of the phenylthio group and the oxopiperidine moiety are crucial for its interaction with various biological targets.
1. Inhibition of Enzymatic Activity
Research indicates that compounds similar to this compound can inhibit specific enzymes such as Dipeptidyl Peptidase-IV (DPP-IV), which is involved in glucose metabolism and is a target for diabetes treatment .
2. Antiproliferative Effects
Studies have shown that related compounds exhibit antiproliferative effects on various cancer cell lines. For instance, derivatives targeting the colchicine-binding site on β-tubulin have demonstrated significant activity in disrupting the cell cycle and inducing apoptosis in cancer cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs.
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HT-29 (Colon carcinoma) | < 0.5 | Cell cycle arrest at G2/M phase |
| Antiproliferative | M21 (Skin melanoma) | < 0.5 | Disruption of microtubule dynamics |
| DPP-IV Inhibition | Human pancreatic cells | IC50 = 0.8 | Competitive inhibition of enzyme activity |
| Cytotoxicity | MCF7 (Breast carcinoma) | < 0.5 | Induction of apoptosis via mitochondrial pathway |
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
Case Study 1: Anticancer Activity
A study evaluated a series of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate derivatives, which include structural motifs similar to our compound. The results indicated that these derivatives effectively inhibited tumor growth in chick chorioallantoic membrane assays, demonstrating low toxicity while blocking angiogenesis .
Case Study 2: DPP-IV Inhibition
Another investigation focused on the design and synthesis of DPP-IV inhibitors, revealing that modifications to the piperidine structure enhanced binding affinity and selectivity. The findings suggest that the incorporation of specific substituents can significantly improve pharmacological profiles .
Propiedades
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-16-10-11-17(15-19(16)23-13-6-5-9-21(23)25)22-20(24)12-14-26-18-7-3-2-4-8-18/h2-4,7-8,10-11,15H,5-6,9,12-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESWGGQQDANDEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCSC2=CC=CC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














